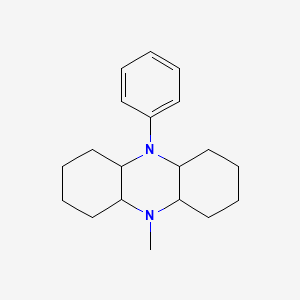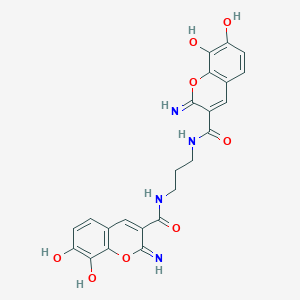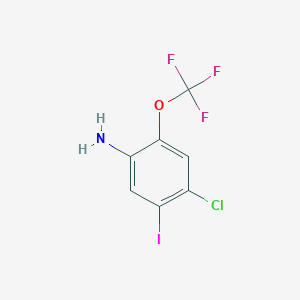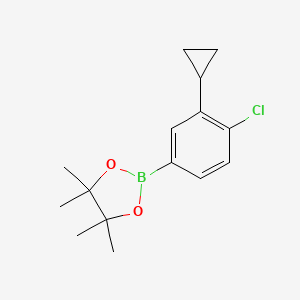![molecular formula C31H34N2O7 B15131138 1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of thymidine, a nucleoside component of DNA, and is often utilized in the field of molecular biology and genetic research. The modification at the 3’-position with a bis(4-methoxyphenyl)phenylmethyl group enhances its stability and functionality in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl (DMT) group, followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 3’-hydroxyl position. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine. The final product is purified through techniques such as column chromatography to achieve high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated solid-phase synthesis techniques. This method allows for the efficient and high-yield production of oligonucleotides, including those containing Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]-. The process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, with each addition followed by deprotection and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or hydrogen peroxide in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various thymidine analogs with modified functional groups, which can be used in further biochemical applications .
Applications De Recherche Scientifique
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of nucleic acid-based therapeutics, including potential antiviral and anticancer agents.
Industry: Applied in the production of high-quality oligonucleotides for diagnostic and therapeutic purposes
Mécanisme D'action
The mechanism of action of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the nucleic acid strands. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its resistance to nucleases. This modification also improves the hybridization properties of the oligonucleotides, making them more effective in binding to complementary DNA or RNA sequences .
Comparaison Avec Des Composés Similaires
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-: Similar in structure but with the modification at the 5’-position.
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A modified adenosine nucleoside with similar protective groups.
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A guanosine analog with comparable modifications .
Uniqueness: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its specific modification at the 3’-position, which provides distinct advantages in terms of stability and hybridization efficiency compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high-fidelity DNA synthesis and robust nucleic acid-based therapeutics .
Propriétés
Formule moléculaire |
C31H34N2O7 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 |
Clé InChI |
HFPPDIMLSOROOV-IBXIVLEXSA-N |
SMILES isomérique |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)


![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)



